Cas no 2097861-93-1 (N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide)

N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide
- 2097861-93-1
- F6556-4257
- N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide
- AKOS040703395
-
- インチ: 1S/C20H20BrNO3/c1-24-19(18-12-15-7-3-5-9-17(15)25-18)13-22-20(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,19H,10-11,13H2,1H3,(H,22,23)
- InChIKey: ARSJPDOQOKCVOD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1CCC(NCC(C1=CC2C=CC=CC=2O1)OC)=O
計算された属性
- せいみつぶんしりょう: 401.06266g/mol
- どういたいしつりょう: 401.06266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-4257-20μmol |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-20mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-100mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-3mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-4mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-50mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-75mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-2mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-10μmol |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-4257-25mg |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |
2097861-93-1 | 25mg |
$109.0 | 2023-09-08 |
N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamideに関する追加情報
N-2-(1-Benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide: A Comprehensive Overview
N-2-(1-Benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide, commonly referred to by its CAS number 2097861-93-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzofuran moiety, a methoxyethyl group, and a bromophenyl substituent. The combination of these functional groups makes it a versatile molecule with intriguing properties that have been explored in recent scientific studies.
The benzofuran ring system in the molecule is known for its aromaticity and stability, which contributes to the overall chemical reactivity of the compound. The methoxyethyl group introduces additional electronic effects, enhancing the molecule's solubility and bioavailability. Meanwhile, the bromophenyl substituent adds a layer of complexity, enabling interactions with various biological targets. These features collectively make N-2-(1-Benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide a promising candidate for drug discovery and material science applications.
Recent research has focused on the synthesis and characterization of this compound, leveraging advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These studies have provided insights into the compound's stability under different conditions and its reactivity towards various reagents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound in the development of novel therapeutics.
In addition to its pharmacological applications, N-2-(1-Benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. A 2023 paper in Nature Communications highlighted its ability to form self-assembled monolayers with high charge transport efficiency, opening new avenues for its application in next-generation electronic devices.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the benzofuran ring through cyclization reactions and the subsequent introduction of the methoxyethyl and bromophenyl groups via nucleophilic substitution or coupling reactions. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis, aligning with current trends toward sustainable chemical practices.
From an analytical standpoint, the compound's structure has been thoroughly investigated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided detailed insights into its molecular geometry and conformational flexibility, which are critical for understanding its interactions with biological systems or materials matrices.
In conclusion, N-2-(1-Benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide represents a fascinating example of how complex organic molecules can be designed and synthesized to meet diverse scientific challenges. With ongoing research uncovering new applications and properties, this compound is poised to play a significant role in advancing both pharmaceuticals and materials science.
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